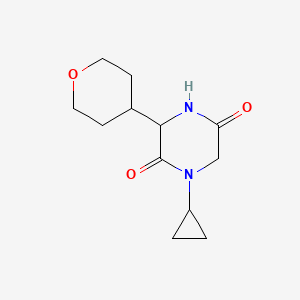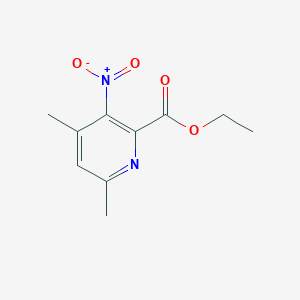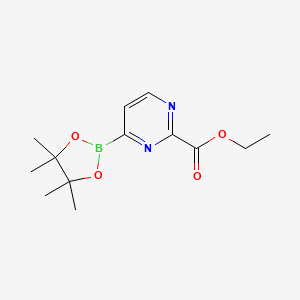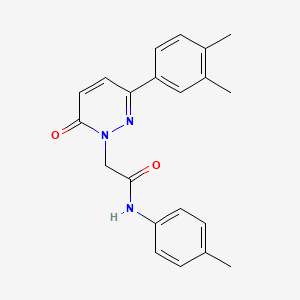
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a 3,4-dimethylphenyl group and an acetamide moiety attached to a p-tolyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution with 3,4-Dimethylphenyl Group:
Attachment of the Acetamide Moiety: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final Coupling with p-Tolyl Group: The final step involves coupling the acetamide intermediate with p-tolylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the pyridazinone ring can yield dihydropyridazinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of various substituted acetamide derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
類似化合物との比較
Similar Compounds
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide: shares structural similarities with other pyridazinone derivatives such as:
Uniqueness
- The unique substitution pattern on the pyridazinone ring and the specific arrangement of functional groups confer distinct chemical and biological properties to this compound. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C21H21N3O2 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O2/c1-14-4-8-18(9-5-14)22-20(25)13-24-21(26)11-10-19(23-24)17-7-6-15(2)16(3)12-17/h4-12H,13H2,1-3H3,(H,22,25) |
InChIキー |
LOPBXVRRLSMUIY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


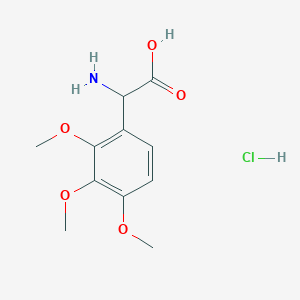

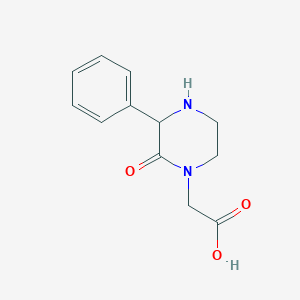
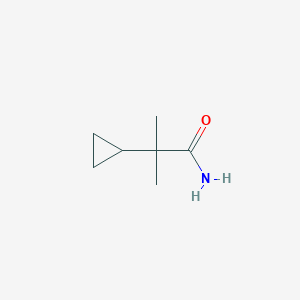
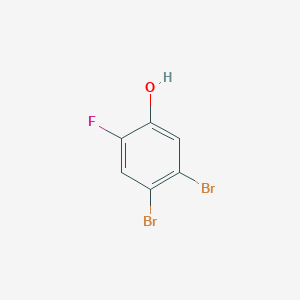

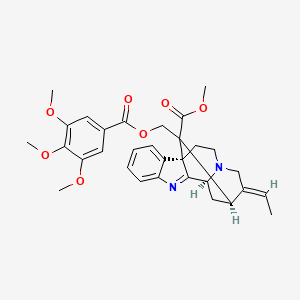
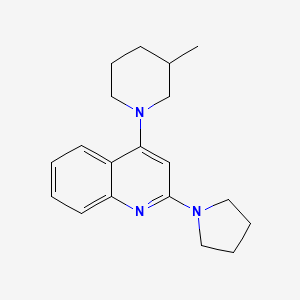
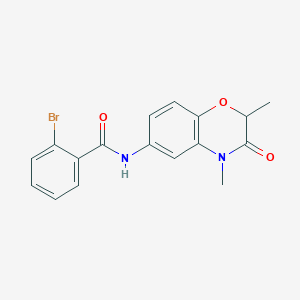
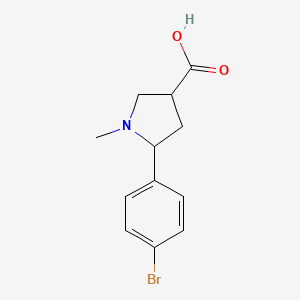
![rac-(4aR,8S,8aR)-6-(t-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B14866444.png)
